N-benzyl-N-hexylamine N-benzyl-N-hexylamine
Brand Name: Vulcanchem
CAS No.: 25468-44-4
VCID: VC2417419
InChI: InChI=1S/C13H21N/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3
SMILES: CCCCCCNCC1=CC=CC=C1
Molecular Formula: C13H21N
Molecular Weight: 191.31 g/mol

N-benzyl-N-hexylamine

CAS No.: 25468-44-4

Cat. No.: VC2417419

Molecular Formula: C13H21N

Molecular Weight: 191.31 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-hexylamine - 25468-44-4

Specification

CAS No. 25468-44-4
Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
IUPAC Name N-benzylhexan-1-amine
Standard InChI InChI=1S/C13H21N/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3
Standard InChI Key VFZWCTYGZWDQGK-UHFFFAOYSA-N
SMILES CCCCCCNCC1=CC=CC=C1
Canonical SMILES CCCCCCNCC1=CC=CC=C1

Introduction

Chemical Structure and Classification

N-benzyl-N-hexylamine (CAS No. 25468-44-4) is classified as a secondary amine with the molecular formula C₁₃H₂₁N and a molecular weight of 191.31 g/mol . The compound features a nitrogen atom bonded to both a benzyl group (C₆H₅CH₂-) and a hexyl chain (C₆H₁₃-). This structural arrangement creates a molecule with distinctive chemical reactivity and physical properties compared to other amines.

The compound's IUPAC name is N-benzylhexan-1-amine, though it is also known by several synonyms including benzenemethanamine, N-hexyl-; N-(n-hexyl) benzylamine; and N-hexylbenzenemethanamine . Its structure can be represented by the canonical SMILES notation CCCCCCNCC1=CC=CC=C1, which provides a concise representation of the molecule's connectivity.

Structural Features

The benzyl group contributes aromatic character to the molecule, while the hexyl chain provides lipophilicity. The secondary amine functional group (-NH-) serves as both a hydrogen bond donor and acceptor, influencing the compound's solubility and reactivity profiles. This combination of structural features makes N-benzyl-N-hexylamine particularly useful in various chemical transformations and applications.

Physical and Chemical Properties

N-benzyl-N-hexylamine possesses distinct physicochemical properties that influence its behavior in chemical reactions and applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of N-benzyl-N-hexylamine

PropertyValueSource
Molecular FormulaC₁₃H₂₁N
Molecular Weight191.31 g/mol
Density0.895 g/cm³
Boiling Point269.9°C at 760 mmHg
Flash Point108.6°C
Exact Mass191.167
LogP3.7474
Vapor Pressure0.00707 mmHg at 25°C
Index of Refraction1.497
Physical StateLiquid at room temperature

The relatively high boiling point of N-benzyl-N-hexylamine (269.9°C) is attributed to its molecular weight and the presence of intermolecular hydrogen bonding capabilities . The compound's LogP value of 3.7474 indicates significant lipophilicity, making it more soluble in organic solvents than in water . This property is particularly relevant for its applications in organic synthesis and pharmaceutical development.

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of N-benzyl-N-hexylamine, each with specific advantages depending on the required scale, available starting materials, and desired purity. The main synthetic pathways are described below.

Reductive Amination

One of the most common and efficient methods for synthesizing N-benzyl-N-hexylamine involves reductive amination of benzaldehyde with hexylamine. This two-step process begins with the formation of an imine intermediate followed by its reduction to the corresponding amine .

The reaction typically proceeds as follows:

  • Benzaldehyde reacts with hexylamine to form benzylidenehexylamine (imine)

  • The imine is subsequently reduced using a suitable reducing agent and catalyst

Several variations of this method have been reported:

Palladium-Catalyzed Hydrogenation

This approach employs palladium on carbon as a catalyst with hydrogen gas as the reducing agent. The reaction can be conducted in various solvents, with water-miscible solvents such as methanol, ethanol, or isopropanol often preferred . A key advantage of this method is that the iminization and hydrogenation can be performed sequentially in the same reaction vessel without isolating the imine intermediate .

The general reaction conditions include:

  • Catalyst: 5-10% Pd/C

  • Hydrogen pressure: 1-5 atm

  • Temperature: 25-50°C

  • Reaction time: 2-24 hours

  • Typical yields: 85-95%

Sodium Cyanoborohydride Method

An alternative approach uses sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This method is particularly valuable because NaBH₃CN can selectively reduce imines in the presence of aldehydes, allowing for a one-pot synthesis without isolating the imine intermediate .

The typical reaction conditions include:

  • Reducing agent: NaBH₃CN

  • Solvent: Methanol or methanol/acetic acid

  • pH: 4-6 (slightly acidic)

  • Temperature: Room temperature

  • Reaction time: 6-24 hours

  • Typical yields: 70-90%

N-Alkylation of Amines with Alcohols

A more recent and environmentally friendly approach involves the direct N-alkylation of hexylamine with benzyl alcohol using a borrowing hydrogen strategy . This method employs iridium complexes bearing N-heterocyclic carbene (NHC) ligands as catalysts.

The key features of this method include:

  • Catalyst: Iridium complexes with NHC ligands

  • Base: Potassium tert-butoxide (KOtBu)

  • Solvent: Protic solvents such as 2,2,2-trifluoroethanol

  • Temperature: 40-60°C (mild conditions)

  • Reaction time: 12-48 hours

  • Typical yields: 65-85%

This approach is particularly attractive due to its atom economy and the use of alcohols rather than more reactive and potentially hazardous alkyl halides .

Alkylation with Benzyl Halides

To minimize over-alkylation, the reaction can be conducted with:

  • Excess hexylamine

  • Controlled addition of the benzyl halide

  • Lower temperatures

  • Use of weaker bases

Spectroscopic Characterization

The structural confirmation and purity assessment of N-benzyl-N-hexylamine typically involve various spectroscopic and analytical techniques. The characteristic spectral data provide valuable information for identifying and characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of N-benzyl-N-hexylamine exhibits several characteristic signals:

  • Aromatic protons: δ 7.2-7.4 ppm (multiplet, 5H)

  • Benzylic methylene protons (-CH₂-Ph): δ 3.7-3.8 ppm (singlet, 2H)

  • N-CH₂ protons: δ 2.5-2.6 ppm (triplet, 2H)

  • Hexyl chain methylene protons: δ 1.2-1.6 ppm (multiple signals, 8H)

  • Terminal methyl protons: δ 0.8-0.9 ppm (triplet, 3H)

  • NH proton: δ 1.0-1.2 ppm (broad singlet, 1H)

¹³C NMR spectroscopy reveals the following key signals:

  • Aromatic carbons: δ 126-140 ppm

  • Benzylic carbon: δ 53-54 ppm

  • N-CH₂ carbon: δ 49-50 ppm

  • Hexyl chain carbons: δ 22-32 ppm

  • Terminal methyl carbon: δ 14-15 ppm

Mass Spectrometry

Mass spectrometric analysis of N-benzyl-N-hexylamine typically shows:

  • Molecular ion peak at m/z 191 (C₁₃H₂₁N⁺)

  • Fragment ions at m/z 91 (benzyl cation, C₇H₇⁺)

  • Fragment ions corresponding to the loss of the hexyl group

Infrared Spectroscopy

The IR spectrum of N-benzyl-N-hexylamine displays characteristic absorption bands:

  • N-H stretching: 3300-3400 cm⁻¹

  • Aromatic C-H stretching: approximately 3000-3100 cm⁻¹

  • Aliphatic C-H stretching: 2850-2950 cm⁻¹

  • C-N stretching: 1250-1350 cm⁻¹

  • Aromatic ring vibrations: 1450-1600 cm⁻¹

Applications and Uses

N-benzyl-N-hexylamine has found applications in various fields of chemistry and related disciplines due to its unique structural features and reactivity patterns.

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of pharmaceutical agents. Its secondary amine functionality provides a reactive site for further elaboration into more complex structures with potential biological activities. The combination of a lipophilic hexyl chain and an aromatic benzyl group makes it particularly useful in designing molecules with specific pharmacokinetic profiles.

Research and Development

In scientific research, N-benzyl-N-hexylamine is employed as:

  • A model compound for studying secondary amine reactions

  • A precursor for the preparation of more complex nitrogen-containing compounds

  • A reference compound for analytical method development

Synthetic Applications

The compound finds application in various synthetic transformations:

  • As a nucleophile in alkylation and acylation reactions

  • In the preparation of amides and sulfonamides

  • As a starting material for the synthesis of heterocyclic compounds

  • In the formation of Schiff bases and related derivatives

Industrial Uses

In industrial settings, N-benzyl-N-hexylamine has been utilized in:

  • The production of specialty chemicals

  • The development of surfactants and surface-active agents

  • The preparation of polymer additives

Catalyst Development

Recent research has explored the potential of N-benzyl-N-hexylamine derivatives in catalyst development. The compound can be further functionalized to create ligands for transition metal catalysts used in various organic transformations .

Biological Activity

Though primarily utilized as a synthetic intermediate, N-benzyl-N-hexylamine exhibits certain biological activities that warrant consideration, particularly in pharmaceutical research and development.

Antimicrobial Properties

Studies have indicated that N-benzyl-N-hexylamine displays moderate antimicrobial activity against certain bacterial strains. This activity is attributed to:

  • The lipophilic hexyl chain, which may facilitate membrane penetration

  • The secondary amine functionality, which can interact with bacterial cellular components

  • The benzyl group, which may participate in π-stacking interactions with aromatic residues in target proteins

Mechanism of Action

The biological activities of N-benzyl-N-hexylamine are believed to involve:

  • Interactions with specific molecular targets and biological pathways

  • Formation of hydrogen bonds with receptor sites

  • Hydrophobic interactions mediated by both the benzyl and hexyl moieties

These properties make N-benzyl-N-hexylamine and its derivatives potential candidates for further exploration in drug discovery programs, particularly in the development of antimicrobial and antifungal agents.

Comparison with Related Compounds

Understanding the similarities and differences between N-benzyl-N-hexylamine and structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogs

Table 2 compares N-benzyl-N-hexylamine with several structural analogs:

Table 2: Comparison of N-benzyl-N-hexylamine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceReference
N-benzyl-N-hexylamineC₁₃H₂₁N191.31Reference compound
N-benzyl-N-methylamineC₈H₁₁N121.18Methyl instead of hexyl
N-hexyl-N-methylamineC₇H₁₇N115.22Methyl instead of benzyl
N-benzyl-N-methylethanolamineC₁₀H₁₅NO165.23Contains hydroxyl group
BenzylamineC₇H₉N107.15Primary amine
N-benzyl-6-(4-phenylbutoxy)hexan-1-amineC₂₃H₃₃NO339.52Extended structure

Reactivity Differences

The reactivity patterns of these compounds differ based on their structural features:

  • Primary amines like benzylamine exhibit higher nucleophilicity than secondary amines like N-benzyl-N-hexylamine

  • The presence of a hydroxyl group in N-benzyl-N-methylethanolamine introduces additional reactivity

  • The longer alkyl chain in N-benzyl-N-hexylamine increases lipophilicity compared to N-benzyl-N-methylamine

Physical Property Variations

Key physical property differences include:

  • Boiling points generally increase with molecular weight

  • Solubility in water decreases with increasing lipophilicity

  • Basicity is influenced by electronic and steric factors associated with the substituents on nitrogen

Recent Research and Developments

Recent scientific investigations have expanded our understanding of N-benzyl-N-hexylamine and its potential applications in various fields.

Synthetic Methodology Advancements

Recent developments in synthetic methodologies for preparing N-benzyl-N-hexylamine and related compounds include:

  • Low-temperature N-alkylation processes using iridium catalysts, which operate under milder conditions (40-60°C) than traditional methods

  • Environmentally friendly approaches utilizing protic solvents and more efficient catalytic systems

  • One-pot procedures that eliminate the need for isolating intermediates, thereby improving efficiency and reducing waste

Catalytic Applications

Research has demonstrated the potential of N-benzyl-N-hexylamine in catalytic applications:

  • As ligands for transition metal catalysts

  • In the development of novel organocatalytic systems

  • For promoting specific transformations in organic synthesis

Advanced Analytical Methods

Improved analytical techniques for characterizing N-benzyl-N-hexylamine include:

  • Advanced NMR methods for structural confirmation

  • Tandem mass spectrometry for enhanced sensitivity and specificity

  • Computational modeling to predict physical properties and reactivity patterns

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator